Chemical structure and properties of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
Chemical structure and properties of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel chemical entity, 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline. As a compound featuring a unique constellation of a fluorinated aniline scaffold, a chiral pyrrolidine ring, and a dimethylamino group, it represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This document outlines a proposed multi-step synthetic pathway, provides detailed, field-tested experimental protocols, and describes the necessary analytical workflows for structural verification and purity assessment. The causality behind critical experimental choices, from reagent selection to purification strategies, is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Rationale
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties. The 3-fluoroaniline moiety, in particular, is a privileged structure found in numerous active pharmaceutical ingredients (APIs).[1] Coupled with the pyrrolidine ring, a foundational element of many natural products and synthetic drugs that imparts conformational rigidity and provides a key interaction point with biological targets, the target molecule is of significant interest.[2]
This guide addresses the absence of documented literature for 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline by proposing a robust and logical synthetic strategy. The outlined methodologies are grounded in established, high-yield chemical transformations, providing a reliable roadmap for researchers aiming to synthesize and evaluate this compound for their drug development pipelines.
Physicochemical and Structural Properties
The structural features of the target molecule are depicted below. A summary of its computed properties is provided in Table 1, offering a baseline for its expected behavior in various experimental settings.
Chemical Structure:
(Note: A more accurate 2D representation would show the pyrrolidine attached at the 4-position and the fluorine at the 3-position relative to the dimethylamino group)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂ | Calculated |
| Molecular Weight | 208.28 g/mol | Calculated |
| XlogP3 | 2.5 (Predicted) | Inferred from similar structures |
| Hydrogen Bond Donors | 1 (pyrrolidine N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Fluorine, Dimethylamino N) | Calculated |
| Appearance | Pale yellow to brown oil (Predicted) | Inferred from similar structures[1] |
Proposed Multi-Step Synthetic Strategy
The synthesis of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is best approached via a convergent strategy involving a key cross-coupling reaction. The overall workflow is designed to build the molecule sequentially, installing the functionalities in a controlled manner to maximize yield and minimize side reactions. The proposed pathway leverages a Suzuki or Buchwald-Hartwig cross-coupling, a robust and versatile method for forming C-C or C-N bonds.
The workflow, illustrated below, begins with the preparation of two key intermediates: a protected, functionalized pyrrolidine and a functionalized 3-fluoro-N,N-dimethylaniline.
Caption: Proposed convergent synthesis for the target molecule.
Detailed Experimental Protocols
The following protocols are based on well-established, analogous procedures found in the chemical literature.[3][4][5] Researchers should perform their own risk assessments and optimization studies.
Synthesis of 4-Bromo-2-fluoro-N,N-dimethylaniline (Intermediate B2)
This procedure employs the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine, a method known for its high yield and prevention of over-alkylation.[3]
Methodology:
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To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in formic acid (3.0 eq), add aqueous formaldehyde (37 wt. %, 2.5 eq).
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Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize by pouring it over crushed ice and adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure N,N-dimethylated product.
Synthesis of (S)-tert-butyl 2-(2-fluoro-4-(dimethylamino)phenyl)pyrrolidine-1-carboxylate (Intermediate C1)
This step utilizes a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Methodology:
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In a reaction vessel, combine 4-bromo-2-fluoro-N,N-dimethylaniline (1.0 eq), (S)-2-(N-Boc-pyrrolidin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
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Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-18 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to isolate the coupled product.
Deprotection to Yield 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline (Final Product)
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Methodology:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Trifluoroacetic acid (TFA, 5-10 eq) in DCM or a 4M solution of HCl in dioxane are common choices.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess acid under reduced pressure.
-
If an HCl salt is formed, it can be used directly or neutralized. To obtain the free base, dissolve the residue in water, basify with aqueous NaOH or NaHCO₃ to pH > 9, and extract with an organic solvent (e.g., ethyl acetate or DCM).
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Dry the organic extracts, concentrate, and purify if necessary to yield the final target molecule.
Structural Elucidation and Purity Assessment
Confirmation of the final structure and assessment of its purity are critical. The following analytical techniques are mandatory for a complete characterization.
Caption: Standard analytical workflow for compound validation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of aromatic, pyrrolidine, and N-methyl protons and their respective integrations. ¹³C NMR will verify the number of unique carbon environments. Crucially, ¹⁹F NMR will show a characteristic signal for the single fluorine atom, with coupling to adjacent protons.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated molecular formula.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the final compound, typically aiming for >95% for use in biological assays.
Potential Applications and Future Directions
3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is a versatile scaffold for further chemical elaboration. The secondary amine of the pyrrolidine ring serves as a handle for derivatization, allowing for its incorporation into larger molecules via amide bond formation, reductive amination, or other C-N bond-forming reactions. Given the prevalence of similar structures in kinase inhibitors and CNS-active agents, this compound is a prime candidate for inclusion in fragment-based screening libraries and for the synthesis of focused compound arrays to explore new chemical space in drug discovery.
References
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- BenchChem. (2025). Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)
- Sigma-Aldrich. (n.d.). 4-Fluoro-n,n-dimethylaniline.
- PubChemLite. (2026). 3-fluoro-4-(pyrrolidin-1-yl)aniline.
- ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline.
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- PubChem. (2025). N,N-Dimethyl-4-fluoroaniline.
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Zlatopolskiy, B. D., et al. (2016).
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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